molecular formula C8H4Cl3N3O B7441230 2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine

2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine

Cat. No.: B7441230
M. Wt: 264.5 g/mol
InChI Key: RTKMNRKEUYPVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine typically involves the reaction of pyrimidine derivatives with appropriate chlorinating and methoxylating agents. One common method includes the chlorination of pyrido[4,3-d]pyrimidine using thionyl chloride or phosphorus pentachloride, followed by methoxylation with methanol in the presence of a base such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, ammonia, or thiols in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce oxo derivatives.

Scientific Research Applications

2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine is unique due to the presence of both chlorine and methoxy groups, which can influence its reactivity and biological activity. The methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for drug development and other applications.

Biological Activity

2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₄Cl₃N₃O
  • Molecular Weight : 264.5 g/mol
  • Structural Features : The compound features three chlorine atoms and a methoxy group on a pyrido[4,3-d]pyrimidine scaffold. These substituents significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites. This inhibition can disrupt critical biological pathways involved in disease progression.
  • Protein Interaction : Research indicates that it can interact with proteins involved in oncogenic signaling pathways. For instance, it has shown potential as an inhibitor of KRAS G12D mutations implicated in various cancers.

Biological Activities

  • Anticancer Properties :
    • Several studies have highlighted the compound's potential as an anticancer agent. It has been noted for its ability to inhibit cell proliferation in various cancer cell lines.
    • A specific study demonstrated that derivatives of pyridopyrimidines can inhibit KRAS mutations, suggesting a targeted approach in cancer therapy.
  • Antiviral Activity :
    • Although not extensively studied for antiviral properties specifically, related compounds have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundThree Cl atoms + Methoxy groupAnticancer; Enzyme inhibition
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidineThree Cl atoms + FluorineSimilar anticancer properties but different selectivity
Pyrido[4,3-d]pyrimidine derivativesVaries based on substituentsDiverse biological activities

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • Synthesis involves multi-step organic reactions where chlorination and methoxylation are crucial steps. The compound's synthesis has been optimized for yield and purity to facilitate biological testing.
    • In vitro studies have shown that the compound exhibits cytotoxic effects on specific cancer cell lines at varying concentrations.
  • In Vivo Studies :
    • While in vitro results are promising, further in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models.

Properties

IUPAC Name

2,4,7-trichloro-8-methoxypyrido[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3N3O/c1-15-5-4-3(2-12-7(5)10)6(9)14-8(11)13-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKMNRKEUYPVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CN=C1Cl)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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